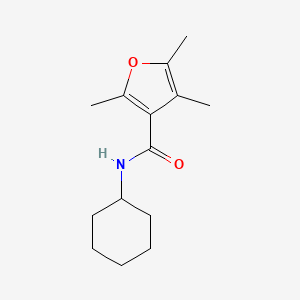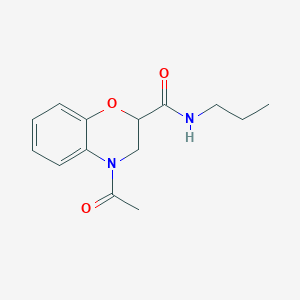
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as BPAP, is a synthetic compound belonging to the family of benzodioxepines. BPAP is a potent dopamine agonist and has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Mécanisme D'action
BPAP acts as a selective dopamine D2 receptor agonist, which means that it binds to and activates the dopamine D2 receptor in the brain. This activation leads to an increase in the release of dopamine, which can help to alleviate the symptoms of Parkinson's disease and depression. BPAP also has a high affinity for the serotonin 5-HT2A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
BPAP has been shown to increase the release of dopamine and norepinephrine in the brain, which can help to alleviate the symptoms of Parkinson's disease and depression. BPAP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BPAP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D2 receptor. However, BPAP also has some limitations, including its short half-life and the need for specialized equipment to measure its effects on dopamine release.
Orientations Futures
There are several future directions for the study of BPAP, including its potential use in the treatment of other neurological disorders such as schizophrenia and addiction. BPAP may also be useful in the development of new drugs that target the dopamine system in the brain. Further research is needed to fully understand the mechanism of action of BPAP and its potential therapeutic applications.
Méthodes De Synthèse
BPAP can be synthesized using several different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The most commonly used method for synthesizing BPAP is the Mannich reaction, which involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde, N-propylamine, and formaldehyde in the presence of a catalyst such as hydrochloric acid.
Applications De Recherche Scientifique
BPAP has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Studies have shown that BPAP has a potent dopamine agonist effect, which can help to alleviate the symptoms of Parkinson's disease. BPAP has also been shown to have antidepressant effects, which may be due to its ability to increase the levels of dopamine and norepinephrine in the brain.
Propriétés
IUPAC Name |
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h4-5,9H,2-3,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLAVMGWQNVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)



![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)





![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)